Benzo[c][1,2,5]thiadiazol-5-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone
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Overview
Description
Benzo[c][1,2,5]thiadiazol-5-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H15N3OS2 and its molecular weight is 329.44. The purity is usually 95%.
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Scientific Research Applications
Organic Semiconductor Materials
- Polymer Chemistry of Thiadiazole Derivatives: Thiadiazole derivatives, including benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, have been explored for their potential in organic semiconductors. These materials are utilized in applications such as transistors, solar cells, photodetectors, and thermoelectrics due to their significant electron-deficient properties (Chen et al., 2016).
Anticonvulsant Activity
- Thiadiazole Anticonvulsants: Compounds with thiadiazole structures, including 1,3,4-thiadiazoles, have been synthesized and evaluated for their anticonvulsant activity. These studies underline the importance of the stereochemical arrangement for the activity, suggesting that similar compounds could potentially be investigated for neurological applications (Rajak et al., 2009).
Antimicrobial and Anticancer Agents
- Antimicrobial and Anticancer Potential: Research on benzothiazole and thiadiazole derivatives has shown these compounds to possess variable and modest antimicrobial activity, as well as anticancer properties against specific cancer cell lines. This suggests that related compounds might also be effective in these areas, warranting further investigation into their potential biological activities (Patel et al., 2011).
Molecular Interaction and Aggregation
- Spectroscopic Studies on Molecular Aggregation: The study of solvent effects on molecular aggregation in thiadiazole derivatives has highlighted the impact of substituent groups and concentration changes on fluorescence and circular dichroism (CD) spectra. Such studies are crucial for understanding the physicochemical properties and potential applications of these compounds in materials science and photophysics (Matwijczuk et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been used to prepare benzothiadiazole derivatives as potent pfkfb3 kinase inhibitors .
Mode of Action
It’s known that benzothiadiazole derivatives can inhibit the pfkfb3 kinase, which plays a crucial role in the regulation of glycolysis . The inhibition of this kinase can potentially disrupt the energy production in cells, particularly cancer cells that rely heavily on glycolysis.
Biochemical Pathways
The compound’s interaction with its targets can affect the glycolytic pathway. By inhibiting the PFKFB3 kinase, the compound can disrupt the conversion of fructose-6-phosphate to fructose-2,6-bisphosphate, a key step in glycolysis . This disruption can lead to a decrease in ATP production, affecting various downstream cellular processes.
Pharmacokinetics
Similar compounds with a benzothiadiazole core have been shown to have good bioavailability and stability
Result of Action
The inhibition of PFKFB3 kinase and the subsequent disruption of glycolysis can lead to a decrease in ATP production. This can result in the induction of cell death, particularly in cancer cells that rely heavily on glycolysis for energy production .
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-(4-thiophen-2-ylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS2/c20-16(12-3-4-13-14(10-12)18-22-17-13)19-7-5-11(6-8-19)15-2-1-9-21-15/h1-4,9-11H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOAVGWXFUONJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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